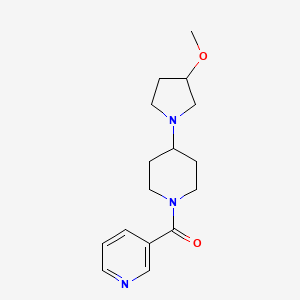

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a piperidine ring, and a pyridine ring, all connected through a methanone linkage. The presence of these heterocyclic rings imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The initial step involves the synthesis of the 3-methoxypyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under controlled conditions.

Formation of the Piperidine Ring: The next step involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions.

Coupling of Rings: The pyrrolidine and piperidine rings are then coupled together using a suitable coupling agent.

Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of toll-like receptors, which play a role in the immune response . The compound’s structure allows it to bind to these receptors and modulate their activity, thereby exerting its effects on cellular pathways involved in inflammation and immune regulation.

Comparison with Similar Compounds

Similar Compounds

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring at a different position.

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-4-yl)methanone: Similar structure but with a pyridine ring at a different position.

(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyrimidin-3-yl)methanone: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone lies in its specific arrangement of heterocyclic rings and functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone , with the CAS number 2309552-78-9 , is a synthetic organic compound notable for its unique structural features, including pyrrolidine, piperidine, and pyridine rings. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₂ |

| Molecular Weight | 289.37 g/mol |

| CAS Number | 2309552-78-9 |

The compound's structure contributes to its interaction with biological targets, which may lead to various pharmacological effects.

Research indicates that this compound may function as an inhibitor of toll-like receptors (TLRs), which are crucial in the immune response. This inhibition can modulate inflammatory pathways and potentially reduce autoimmune reactions.

Antifungal Activity

A study focusing on related piperidine derivatives highlighted their antifungal properties against Candida auris, a pathogenic fungus resistant to many antifungal agents. The derivatives exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL. The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis in fungal cells .

Antitumor Potential

The compound's structural similarity to other biologically active piperidine derivatives suggests potential antitumor activity. Research has shown that certain piperidine compounds can induce apoptosis in various cancer cell lines, potentially making them candidates for cancer therapy .

Neuroprotective Effects

Piperidine-based compounds have been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease .

Synthesis and Biological Testing

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine and piperidine rings followed by coupling with the pyridine moiety.

In vitro studies have shown that compounds with similar scaffolds can effectively induce cell cycle arrest and apoptosis in cancer cells. For instance, derivatives tested against C. auris not only inhibited fungal growth but also caused significant morphological changes indicative of cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Variants | Biological Activity |

|---|---|---|

| (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyridin-2-yl)methanone | Different position of pyridine ring | Antifungal |

| (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(pyrimidin-3-yl)methanone | Substitution of pyridine with pyrimidine | Antitumor |

These comparisons illustrate the importance of structural variations in determining biological activity.

Properties

IUPAC Name |

[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-pyridin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-21-15-6-10-19(12-15)14-4-8-18(9-5-14)16(20)13-3-2-7-17-11-13/h2-3,7,11,14-15H,4-6,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYBAFMKUDLWFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.